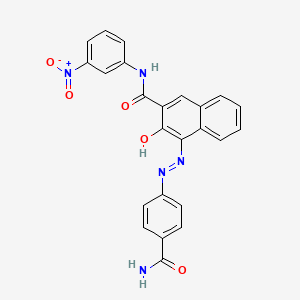
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as carbamoyl, hydrazinylidene, nitrophenyl, and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-carbamoylbenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include:
Use of continuous flow reactors: These reactors allow for better control of reaction conditions and improved scalability.
Purification techniques: Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Carbamoylphenyl)hydrazono]-N-(2-ethoxyphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide
- 4-[(4-Carbamoylphenyl)hydrazinylidene]-N-(2-methoxyphenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide
Uniqueness
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitrophenyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties.
Eigenschaften
CAS-Nummer |
163879-74-1 |
|---|---|
Molekularformel |
C24H17N5O5 |
Molekulargewicht |
455.43 |
IUPAC-Name |
4-[(4-carbamoylphenyl)hydrazinylidene]-N-(3-nitrophenyl)-3-oxonaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17N5O5/c25-23(31)14-8-10-16(11-9-14)27-28-21-19-7-2-1-4-15(19)12-20(22(21)30)24(32)26-17-5-3-6-18(13-17)29(33)34/h1-13,27H,(H2,25,31)(H,26,32) |
InChI-Schlüssel |
DXANJDDGEMJFHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)C2=NNC3=CC=C(C=C3)C(=O)N)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Synonyme |
2-Naphthalenecarboxamide, 4-4-(aminocarbonyl)phenylazo-3-hydroxy-N-(3-nitrophenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















